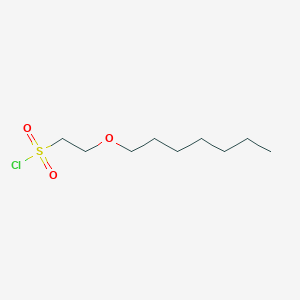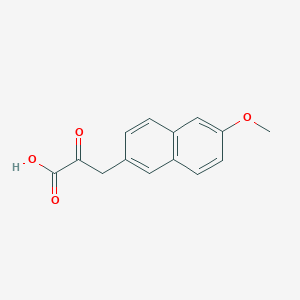
3-Pyridinethiol, 5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinethiol, 5-fluoro- is a heterocyclic compound that contains a pyridine ring substituted with a thiol group at the 3-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 5-fluoro- typically involves the introduction of the thiol and fluorine substituents onto the pyridine ring. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol reagent. For example, 5-chloro-3-pyridinethiol can be synthesized by reacting 3,5-dichloropyridine with a thiol reagent under appropriate conditions .
Industrial Production Methods
Industrial production of 3-Pyridinethiol, 5-fluoro- may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinethiol, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Thiolates or amines for substitution reactions.
Catalysts: Palladium or other transition metal catalysts for cyclization reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Fused Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
3-Pyridinethiol, 5-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinethiol, 5-fluoro- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinethiol, 5-chloro-: Similar structure but with a chlorine atom instead of fluorine.
3-Pyridinethiol, 5-bromo-: Similar structure but with a bromine atom instead of fluorine.
3-Pyridinethiol, 5-iodo-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-Pyridinethiol, 5-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H4FNS |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5-fluoropyridine-3-thiol |
InChI |
InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H |
InChI Key |
LJGOYNUUJSIITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)

